1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
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Overview
Description
1-(4-CHLOROPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a thienyl group attached to a hexahydroimidazo[1,2-a]pyridine ring
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the imidazo[1,2-a]pyridine ring.
Addition of the hydroxy group: This can be done through hydroxylation reactions using oxidizing agents.
Attachment of the thienyl group: This step may involve a coupling reaction, such as Suzuki-Miyaura coupling, to attach the thienyl group to the ring structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The thienyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-CHLOROPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM can be compared with similar compounds, such as:
3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound also contains a chlorophenyl group and has applications in nonlinear optics.
Other imidazo[1,2-a]pyridine derivatives: These compounds share the core imidazo[1,2-a]pyridine structure and may have similar chemical and biological properties.
Properties
Molecular Formula |
C17H18ClN2OS+ |
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Molecular Weight |
333.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-thiophen-2-yl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C17H18ClN2OS/c18-13-6-8-14(9-7-13)19-12-17(21,15-4-3-11-22-15)20-10-2-1-5-16(19)20/h3-4,6-9,11,21H,1-2,5,10,12H2/q+1 |
InChI Key |
FBKWTPTXNAWJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC=CS3)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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